N,N'-bis(3-ethylphenyl)hexanediamide
Description
N,N'-bis(3-ethylphenyl)hexanediamide (Compound ID: Y204-1863) is a symmetric alkanediamide derivative with a hexanediamide core (six-carbon chain) and 3-ethylphenyl substituents. Its molecular formula is C₂₂H₂₈N₂O₂, with a molecular weight of 352.48 g/mol . This compound’s structure and properties position it within a broader class of N,N'-diarylalkanediamides, which are studied for diverse biological and material applications.
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N//'-bis(3-ethylphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-9-7-11-19(15-17)23-21(25)13-5-6-14-22(26)24-20-12-8-10-18(4-2)16-20/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
POPIRJJEMIAYJB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)CC |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Chain Length Variations
Shorter-Chain Alkanediamides
- N,N'-Diarylbutanediamides (m = 4) : Compounds like N,N'-bis(3,4-dichlorophenyl)butanediamide exhibit potent inhibition of photosynthetic electron transport in spinach chloroplasts due to optimal chain length for membrane penetration .
- N,N'-Diarylethanediamides (m = 2) : Demonstrated weak anti-tuberculosis activity (e.g., MIC > 75 µmol/dm³), attributed to insufficient hydrophobicity for mycobacterial membrane interaction .
Longer-Chain Alkanediamides
- N,N'-Diaryloctanediamides (m = 6) : Compounds such as N,N'-bis(4-methoxyphenyl)octanediamide showed higher anti-algal activity (57.9% chlorophyll inhibition) due to balanced hydrophobicity and solubility . In contrast, N,N'-bis(3-ethylphenyl)hexanediamide (m = 4) lacks significant anti-algal or anti-tubercular activity, likely due to suboptimal chain length for target engagement .
Substituent Effects
Electron-Withdrawing Groups (EWGs)
- Chlorinated Derivatives : N,N'-bis(3-chlorophenyl)hexanediamide (CAS 73680-49-6) and N,N'-bis(3,4-dichlorophenyl)hexanediamide (Compound 31) exhibit enhanced bioactivity. For example, Compound 31 inhibits algal chlorophyll production by 57.9% at 75 µmol/dm³, outperforming 3-ethylphenyl analogs due to stronger electrophilic interactions .
- Methoxy Derivatives : N,N'-bis(4-methoxyphenyl)hexanediamide demonstrates improved solubility and anti-algal activity (e.g., 57.9% inhibition) compared to 3-ethylphenyl derivatives, as methoxy groups enhance hydrogen bonding .
Electron-Donating Groups (EDGs)
- Ethyl Groups: The 3-ethylphenyl substituents in Y204-1863 contribute to hydrophobicity (logP = 4.24) but reduce water solubility, limiting membrane permeability and bioactivity .
- Hydroxyethyl Derivatives : N,N'-bis(2-hydroxyethyl)hexanediamide (logP ~0.5 estimated) has higher solubility but lower logP, making it unsuitable for hydrophobic target interactions .
Anti-Microbial Activity
- Bis-Benzamidines: Alkanediamides like N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (TH-701) show potent anti-parasitic activity (IC₅₀ < 1 µM against Trypanosoma brucei) due to amidine groups enabling DNA minor-groove binding .
- Anti-Algal Activity : While Y204-1863 is inactive, N,N'-bis(3,4-dichlorophenyl)hexanediamide (m = 4) achieves 57.9% chlorophyll inhibition, highlighting the critical role of substituent electronegativity .
Cytotoxicity
- Bis-Benzamidines : Derivatives like TH-701 exhibit low cytotoxicity (IC₅₀ > 100 µM in A549 lung cells), whereas Y204-1863’s cytotoxicity remains unstudied but is hypothesized to be low due to structural inertness .
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